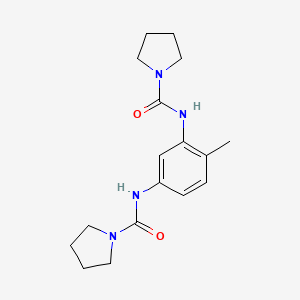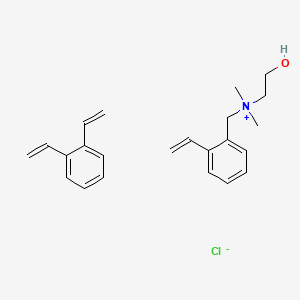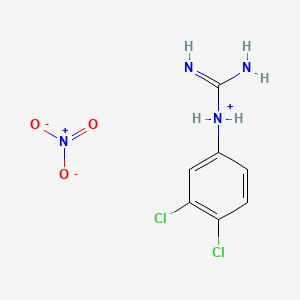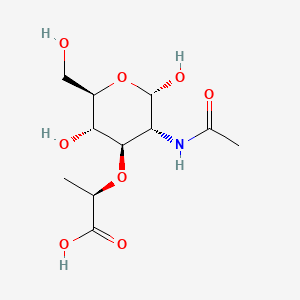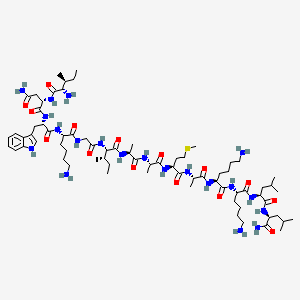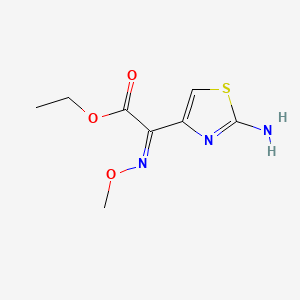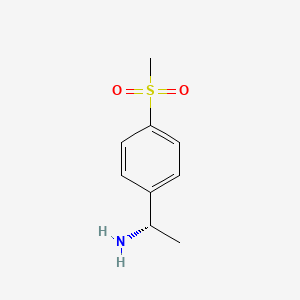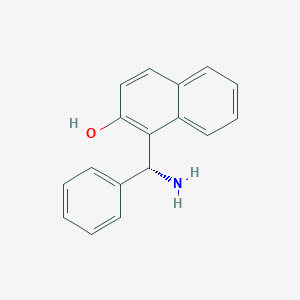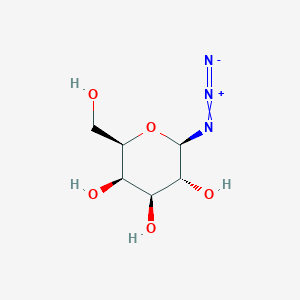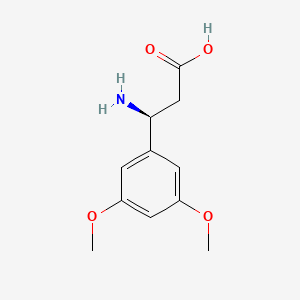
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 3,5-dimethoxyphenyl substituent at the third carbon. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas and a palladium on carbon catalyst.
Amino Acid Formation: The resulting amine is subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding amino acid.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid may involve optimized reaction conditions, such as higher pressure and temperature, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of 3-nitro-3-(3,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(3,5-dimethoxyphenyl)propanol.
Substitution: Formation of 3-amino-3-(3,5-dialkoxyphenyl)propanoic acid.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of enzymes involved in amino acid metabolism.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents for the treatment of neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy groups on the phenyl ring can participate in hydrophobic interactions, enhancing the binding affinity to target proteins.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in amino acid metabolism, such as aminotransferases.
Receptors: It may interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity.
類似化合物との比較
3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (without the ®-configuration): This compound lacks the specific spatial arrangement of atoms found in the ®-enantiomer.
3-Amino-3-(4-methoxyphenyl)propanoic acid: This compound has a single methoxy group at the para position of the phenyl ring.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: This compound has methoxy groups at the meta and para positions of the phenyl ring.
Uniqueness: ®-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activity. The presence of two methoxy groups at the 3 and 5 positions of the phenyl ring also contributes to its unique chemical reactivity and interaction with molecular targets.
特性
CAS番号 |
744193-65-5 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChIキー |
HUPNLRFWWQFWCS-JTQLQIEISA-N |
SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |
異性体SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



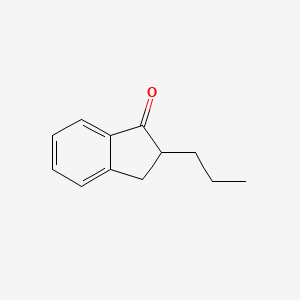
![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1588234.png)
![[(1S)-2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxyspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate](/img/structure/B1588235.png)
